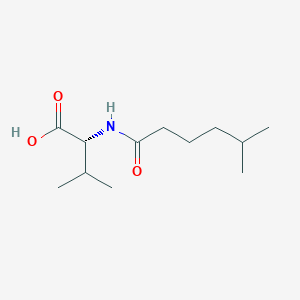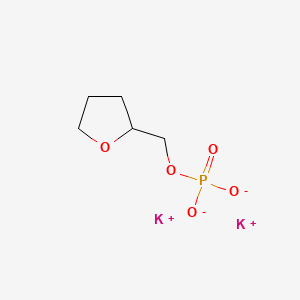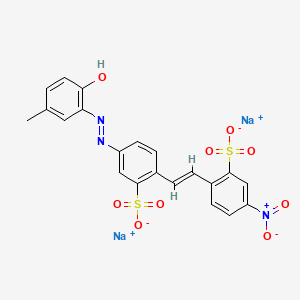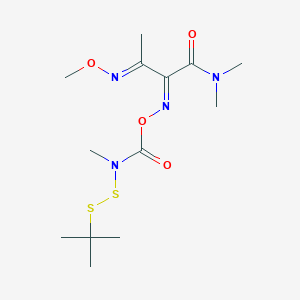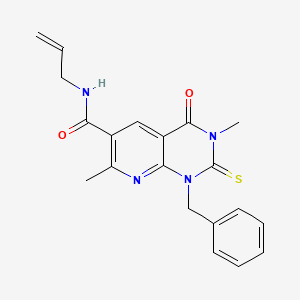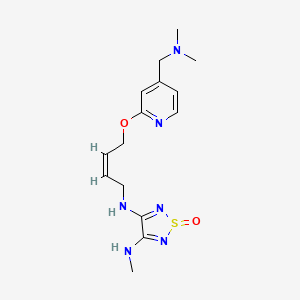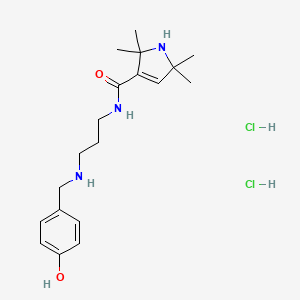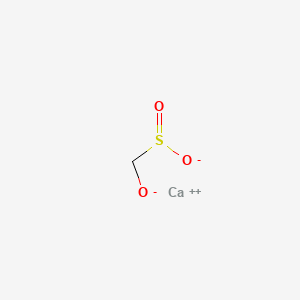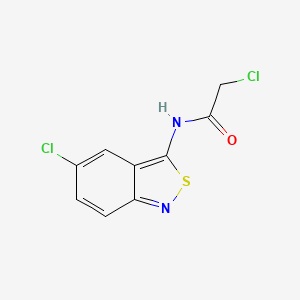![molecular formula C42H29CoN13- B12704806 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide CAS No. 83898-69-5](/img/structure/B12704806.png)
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide is a complex cobalt-based compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a phthalocyanine ligand. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the electronic structure of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may lead to the formation of cobalt(IV) complexes, while reduction could yield cobalt(II) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological systems.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can influence the electronic properties of the compound, allowing it to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with biological macromolecules and catalytic sites in chemical reactions .
相似化合物的比较
Similar Compounds
Cobalt(II) Phthalocyanine: Similar in structure but with cobalt in a different oxidation state.
Iron(II) Phthalocyanine: Similar coordination environment but with iron instead of cobalt.
Copper(II) Phthalocyanine: Another similar compound with copper as the central metal.
Uniqueness
What sets 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide apart is its specific ligand environment and the oxidation state of cobalt, which confer unique electronic and catalytic properties .
属性
CAS 编号 |
83898-69-5 |
|---|---|
分子式 |
C42H29CoN13- |
分子量 |
774.7 g/mol |
IUPAC 名称 |
2-aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide |
InChI |
InChI=1S/C32H16N8.C8H6N3.C2H7N2.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;9-7-5-3-1-2-4-6(5)8(10)11-7;3-1-2-4;/h1-16H;1-4H,(H2-,9,10,11);3H,1-2,4H2;/q-2;2*-1;+3 |
InChI 键 |
XCOSBKJAOLMGQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC2=N)[NH-].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C(C[NH-])N.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


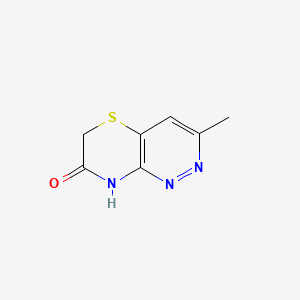

![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
